REACTION_SMILES
|
[Al+3:39].[CH:1]([CH3:2])([CH3:3])[N:4]([C:5]([CH2:6][CH:7]([c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1)[c:14]1[c:15]([O:21][CH2:22][c:23]2[cH:24][cH:25][cH:26][cH:27][cH:28]2)[cH:16][cH:17][c:18]([Br:20])[cH:19]1)=[O:29])[CH:30]([CH3:31])[CH3:32].[H-:38].[H-:41].[H-:42].[H-:43].[Li+:40].[O:33]1[CH2:34][CH2:35][CH2:36][CH2:37]1.[O:44]1[CH2:45][CH2:46][CH2:47][CH2:48]1>>[CH:1]([CH3:2])([CH3:3])[N:4]([CH2:5][CH2:6][CH:7]([c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1)[c:14]1[c:15]([O:21][CH2:22][c:23]2[cH:24][cH:25][cH:26][cH:27][cH:28]2)[cH:16][cH:17][c:18]([Br:20])[cH:19]1)[CH:30]([CH3:31])[CH3:32]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Al+3]
|
Name
|
CC(C)N(C(=O)CC(c1ccccc1)c1cc(Br)ccc1OCc1ccccc1)C(C)C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)N(C(=O)CC(c1ccccc1)c1cc(Br)ccc1OCc1ccccc1)C(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)N(CCC(c1ccccc1)c1cc(Br)ccc1OCc1ccccc1)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Al+3:39].[CH:1]([CH3:2])([CH3:3])[N:4]([C:5]([CH2:6][CH:7]([c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1)[c:14]1[c:15]([O:21][CH2:22][c:23]2[cH:24][cH:25][cH:26][cH:27][cH:28]2)[cH:16][cH:17][c:18]([Br:20])[cH:19]1)=[O:29])[CH:30]([CH3:31])[CH3:32].[H-:38].[H-:41].[H-:42].[H-:43].[Li+:40].[O:33]1[CH2:34][CH2:35][CH2:36][CH2:37]1.[O:44]1[CH2:45][CH2:46][CH2:47][CH2:48]1>>[CH:1]([CH3:2])([CH3:3])[N:4]([CH2:5][CH2:6][CH:7]([c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1)[c:14]1[c:15]([O:21][CH2:22][c:23]2[cH:24][cH:25][cH:26][cH:27][cH:28]2)[cH:16][cH:17][c:18]([Br:20])[cH:19]1)[CH:30]([CH3:31])[CH3:32]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Al+3]
|
Name
|
CC(C)N(C(=O)CC(c1ccccc1)c1cc(Br)ccc1OCc1ccccc1)C(C)C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)N(C(=O)CC(c1ccccc1)c1cc(Br)ccc1OCc1ccccc1)C(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)N(CCC(c1ccccc1)c1cc(Br)ccc1OCc1ccccc1)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |